molecular formula C21H27ClN2O2S B3607499 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No.: B3607499
M. Wt: 407.0 g/mol
InChI Key: NESSMKAHWALGQK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Safety and Hazards

As with any chemical compound, handling “1-[(4-tert-butylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field of study or industry it’s being used in. It could potentially be used in pharmaceutical research, material science, or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(3-chloro-4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could result in various substituted piperazines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying biological pathways and interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(3-chlorophenyl)piperazine
  • 1-(4-Ethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
  • 1-(4-Isopropylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-16-5-8-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)19-9-6-17(7-10-19)21(2,3)4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESSMKAHWALGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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